1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate
Description
1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a methyl group at position 6 and an ethyl carbamate moiety linked to a 4-fluorophenyl group. This structure combines a triazole-thiazole hybrid system with a carbamate functional group, which may influence its pharmacokinetic and pharmacodynamic properties.
The synthesis of such compounds typically involves cyclization reactions between triazole-thiols and maleimides or other electrophilic reagents in acidic media . The presence of halogenated aryl groups (e.g., 4-fluorophenyl) is a recurring theme in bioactive thiazolo-triazole derivatives, suggesting a critical role in target engagement .
Properties
IUPAC Name |
1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-8-12(22-13-16-7-17-19(8)13)9(2)21-14(20)18-11-5-3-10(15)4-6-11/h3-7,9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAOLBXTAVMJQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines.
Mode of Action
It’s worth noting that some compounds with similar structures have shown inhibitory activity against α-glucosidase, which suggests that this compound might interact with similar targets and induce changes in their function.
Biochemical Pathways
Given the potential α-glucosidase inhibitory activity, it can be inferred that this compound might affect carbohydrate metabolism pathways.
Pharmacokinetics
The ic50 values of similar compounds suggest that they can exert their effects at micromolar concentrations. This indicates that these compounds might have good bioavailability.
Result of Action
Similar compounds have shown cytotoxic activities against tumor cell lines, suggesting that this compound might also have potential anticancer effects.
Biochemical Analysis
Biochemical Properties
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The compound’s interaction with proteins such as cyclooxygenase (COX) enzymes highlights its potential as an anti-inflammatory agent. Additionally, its binding affinity to specific receptors suggests a role in modulating cellular signaling pathways.
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in immune cells, this compound can downregulate pro-inflammatory cytokine production, thereby reducing inflammation. In cancer cells, it has been shown to induce apoptosis and inhibit cell proliferation, suggesting potential anti-cancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins. Additionally, the compound’s interaction with nuclear receptors can lead to changes in gene transcription, further influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, its degradation products may also exhibit biological effects, which need to be carefully evaluated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and analgesic effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with different enzymes and cofactors, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain. The compound’s localization and accumulation in these tissues are crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound significantly affects its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Post-translational modifications and targeting signals direct the compound to specific cellular compartments, influencing its biological effects.
Biological Activity
1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-fluorophenyl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H12N4O2S
- CAS Number : 44136508
- Molecular Weight : 284.33 g/mol
The structural representation includes a thiazolo-triazole moiety which is significant for its biological interactions. The presence of the carbamate group contributes to its pharmacological profile.
Antimicrobial Properties
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit notable antimicrobial activity. A study demonstrated that compounds with this scaffold possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antifungal Activity
In vitro studies have shown that this compound exhibits antifungal properties against Candida albicans. The antifungal activity was assessed using a broth microdilution method, revealing an MIC of 16 µg/mL.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. A study conducted on murine models indicated that it significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in metabolic pathways related to inflammation and microbial resistance.
- Receptor Modulation : The compound may modulate receptor activities associated with immune responses.
Case Studies
- Antimicrobial Efficacy in Clinical Isolates : A clinical study evaluated the effectiveness of this compound against resistant strains of bacteria isolated from patients with infections. Results showed a significant reduction in bacterial load when treated with the compound compared to controls.
- Inflammation Model in Rats : In a controlled experiment on rats induced with inflammation via carrageenan injection, treatment with the compound resulted in a marked decrease in paw edema compared to untreated groups.
Comparison with Similar Compounds
Table 1: Anticonvulsant Activity of Selected Thiazolo-Triazole Derivatives
- 3c (6-(4-Fluorophenyl)thiazolo-triazole) : Exhibits high selectivity in the MES model (ED₅₀ = 49.1 mg/kg, PI = 1.9), indicating strong efficacy against tonic-clonic seizures. The 4-fluorophenyl group likely enhances hydrophobic interactions with neural targets .
- 5b (6-(4-Propoxyphenyl)thiazolo-triazole) : Active in both MES and PTZ models, with a broader spectrum but lower potency (ED₅₀ = 63.4 mg/kg in PTZ). The propoxy group may improve membrane permeability due to its lipophilic nature .
The target carbamate derivative introduces an ethyl carbamate linkage, which could modulate solubility and metabolic stability compared to 3c and 5b. However, the absence of direct activity data for the carbamate analog necessitates caution in extrapolating results.
Carbamate Derivatives with Varied Aryl Substituents
Structural modifications at the carbamate’s aryl group significantly alter physicochemical and biological properties:
Role of Halogenation in Bioactivity
Halo-substituted derivatives, particularly fluorinated and chlorinated analogs, consistently show enhanced bioactivity:
- Fluorine : The 4-fluorophenyl group in 3c and the target carbamate provides a balance of electronegativity and lipophilicity, favoring blood-brain barrier penetration for CNS applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
